molecular formula C20H22ClNO B1673994 FPS-ZM1 CAS No. 945714-67-0

FPS-ZM1

Numéro de catalogue: B1673994
Numéro CAS: 945714-67-0
Poids moléculaire: 327.8 g/mol
Clé InChI: XDFKWGIBQMHSOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FPS-ZM1 est un inhibiteur à haute affinité du récepteur des produits finaux de la glycation avancée (RAGE). Il est connu pour sa capacité à bloquer la liaison de la protéine bêta-amyloïde (Aβ) au RAGE, inhibant ainsi le stress cellulaire induit par Aβ40 et Aβ42 dans les cellules exprimant le RAGE. Ce composé a montré un potentiel dans le traitement de la maladie d'Alzheimer en réduisant les troubles cérébraux liés à l'amyloïde β .

Analyse Des Réactions Chimiques

FPS-ZM1 subit diverses réactions chimiques, notamment:

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique:

Mécanisme d'action

This compound exerce ses effets en se liant au domaine V du RAGE, bloquant ainsi la liaison de la protéine bêta-amyloïde au RAGE. Cette inhibition réduit le stress cellulaire induit par Aβ40 et Aβ42 dans les cellules exprimant le RAGE. This compound bloque également de multiples mécanismes de stress cellulaire induit par Aβ dans l'endothélium cérébral, les neurones et les microglies . De plus, il inhibe les voies de signalisation en aval du RAGE, telles que la voie de signalisation du groupe de boîtes de mobilité élevé 1 (HMGB1) .

Applications De Recherche Scientifique

Neuroprotection in Alzheimer's Disease

FPS-ZM1 has been extensively studied for its neuroprotective properties against amyloid-beta-induced toxicity. In transgenic mouse models of Alzheimer's disease, this compound treatment resulted in:

  • Reduction of Amyloid-Beta Levels : this compound inhibited amyloid-beta binding to RAGE, leading to decreased production of amyloid-beta and improved cognitive function in aged APP mice .
  • Decreased Neuroinflammation : The compound significantly suppressed microglial activation and inflammatory responses mediated by RAGE, as evidenced by reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Renal Protection

In studies involving spontaneously hypertensive rats, this compound demonstrated protective effects against renal injury:

  • Improved Renal Function : Administration of this compound resulted in increased glomerular filtration rate and reduced markers of kidney damage, such as plasma creatinine and urine albumin excretion .
  • Mechanistic Insights : The protective effects were linked to the inhibition of NF-kB-mediated inflammation and oxidative stress reduction, highlighting its potential as a therapeutic agent for hypertension-related renal dysfunction .

Modulation of Inflammation

This compound has shown efficacy in attenuating inflammation induced by advanced glycation end products:

  • Microglial Activation Suppression : In primary microglial cell cultures, this compound significantly reduced AGEs-induced microglial activation and oxidative stress .
  • Regulation of Transcription Factors : Treatment with this compound elevated levels of protective transcription factors such as Nrf2 and heme oxygenase-1 (HO-1), further supporting its role in mitigating oxidative stress .

Case Studies

StudyModelFindings
Deans et al. (2012)APP transgenic miceThis compound improved cognitive performance and reduced amyloid pathology.
Yang et al. (2015)Rat model of cerebral hemorrhageThis compound reduced blood-brain barrier damage and neuroinflammation.
Hong et al. (2016)Primary microglia cultureThis compound attenuated AGEs-induced inflammatory responses.
Zhang et al. (2020)Spontaneously hypertensive ratsThis compound improved renal function and reduced oxidative stress markers.

Mécanisme D'action

FPS-ZM1 exerts its effects by binding to the V domain of RAGE, thereby blocking the binding of amyloid β protein to RAGE. This inhibition reduces Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells. This compound also blocks multiple mechanisms of Aβ-induced cellular stress in brain endothelium, neurons, and microglia . Additionally, it inhibits the downstream signaling pathways of RAGE, such as the high mobility group box 1 (HMGB1) signaling pathway .

Activité Biologique

FPS-ZM1 is a small molecule that serves as a high-affinity antagonist of the receptor for advanced glycation end products (RAGE). Its biological activity has been extensively studied, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD) and inflammatory conditions. This article provides a detailed overview of this compound's mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

This compound primarily functions by inhibiting RAGE, a receptor implicated in several pathological processes, including neuroinflammation and the transport of amyloid-beta (Aβ) across the blood-brain barrier (BBB). The compound exhibits a binding affinity characterized by a KiK_i value of approximately 25 nM, making it significantly potent against Aβ binding to RAGE's V domain .

Key Mechanisms Include:

  • Inhibition of Aβ Binding: this compound effectively blocks Aβ40 and Aβ42 from binding to RAGE, thereby reducing cellular stress associated with these peptides .
  • Reduction of Neuroinflammation: By inhibiting RAGE, this compound decreases microglial activation and the subsequent neuroinflammatory response .
  • Decreased β-Secretase Activity: The compound inhibits β-secretase activity, which is crucial for Aβ production, thereby lowering overall Aβ levels in the brain .

Efficacy in Animal Models

Numerous studies have evaluated the efficacy of this compound in various animal models, particularly focusing on its effects on cognitive function and amyloid pathology.

Study Findings

  • Alzheimer's Disease Models:
    • In transgenic mice models overexpressing human amyloid precursor protein (APP), this compound treatment resulted in a 70-80% reduction in brain Aβ levels. Additionally, it significantly improved cognitive performance and normalized cerebral blood flow responses .
    • The compound was shown to enhance BBB integrity and prevent Aβ influx into the brain, highlighting its potential as a disease-modifying agent for AD .
  • Inflammation Models:
    • In models of severe influenza infection, this compound treatment was correlated with increased cell viability and reduced immunopathological injury, suggesting its protective role during systemic inflammation .
  • Tumor Growth Studies:
    • Interestingly, this compound demonstrated an enhancement in the growth of Pan02-S100A8/A9 tumors, indicating that its effects may vary depending on the biological context and specific cell types involved .

Data Tables

The following tables summarize key findings from various studies on this compound.

Study Model Key Findings Reference
Zlokovic et al.APP mice70-80% reduction in Aβ levels; improved cognition
R&D SystemsIn vitroKi=25nMK_i=25nM; blocks Aβ binding
ScienceDirectInfluenza modelIncreased viability; reduced injury
ResearchGateMeningitis modelPrevented BBB disruption; reduced Aβ accumulation

Case Studies

Several case studies have illustrated the practical implications of this compound in clinical settings:

  • Case Study 1: In older mice models designed to accumulate amyloid beta rapidly, this compound administration resulted in significant reductions in activated microglia (approximately 80% lower) and improved learning capabilities comparable to healthy controls .
  • Case Study 2: In a meningitis model, systemic administration of this compound prevented BBB disruption and significantly diminished Aβ accumulation, showcasing its potential utility in treating neuroinflammatory conditions .

Propriétés

IUPAC Name

N-benzyl-4-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFKWGIBQMHSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FPS-ZM1
Reactant of Route 2
Reactant of Route 2
FPS-ZM1
Reactant of Route 3
Reactant of Route 3
FPS-ZM1
Reactant of Route 4
Reactant of Route 4
FPS-ZM1
Reactant of Route 5
Reactant of Route 5
FPS-ZM1
Reactant of Route 6
Reactant of Route 6
FPS-ZM1
Customer
Q & A

Q1: What is the primary target of FPS-ZM1?

A1: this compound is a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with RAGE?

A2: this compound binds to the V domain of RAGE, effectively blocking the binding of RAGE ligands, such as High Mobility Group Box 1 (HMGB1) and Advanced Glycation End products (AGEs). This inhibition disrupts downstream signaling cascades. [, , , ]

Q3: What are the downstream effects of this compound binding to RAGE?

A3: By blocking RAGE, this compound inhibits the activation of several downstream signaling pathways, including:

  • NF-κB: this compound prevents the phosphorylation of NF-κB targets, reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, , , , , , , , , , ]
  • Diaphanous-1 (DIAPH1): this compound blocks the increase in DIAPH1 levels, a key cytoplasmic hub for RAGE ligand-mediated activation of cellular signaling. []
  • Nrf2/DAMP: this compound inhibits the activation of redox-sensitive Damage-Associated Molecular Pattern (DAMP) signaling through Nrf2, reducing oxidative stress and inflammatory responses. [, ]
  • Notch1: this compound abrogates AGE-induced Notch1 activation, preventing epithelial-to-mesenchymal transition (EMT) and fibrosis. []

Q4: What are the potential therapeutic implications of inhibiting the RAGE pathway with this compound?

A4: Inhibiting RAGE with this compound shows promise in mitigating various disease processes:

  • Neuroinflammation: this compound reduces neuroinflammation in models of focal cerebral ischemia, Alzheimer's disease, and experimental bacterial meningitis. [, , , , , ]
  • Emphysema/COPD: this compound reverses airspace enlargement and inflammation in emphysema models by preventing RAGE-DAMP-Nrf2 signaling. [, ]
  • Diabetic Nephropathy: this compound ameliorates AGE-induced podocytopathy and fibrosis by blocking RAGE and downstream Notch1 activation. []
  • Cardiac Hypertrophy: this compound, similar to resveratrol, alleviates high glucose-induced cardiac hypertrophy by inhibiting RAGE-dependent NF-κB and TGF-β1/Smad3 pathways. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H22ClNO, and its molecular weight is 327.85 g/mol.

Q6: Is there any available spectroscopic data for this compound?

A6: While the provided research articles do not explicitly detail spectroscopic data for this compound, its synthesis and characterization have been previously reported in the literature. Researchers interested in spectroscopic data are encouraged to consult those primary sources.

Q7: Is there information on material compatibility, stability, catalytic properties, computational modeling, structure-activity relationship, or formulation of this compound in the provided research?

A7: The provided research primarily focuses on the biological activity and therapeutic potential of this compound as a RAGE antagonist. Information regarding its material properties, catalytic activity, computational modeling, SAR, and formulation strategies is not discussed in these papers.

Q8: What information is available about the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, toxicity, and drug delivery of this compound?

A8: The provided research primarily focuses on pre-clinical studies using this compound. Information regarding its SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, long-term toxicity, resistance mechanisms, and specific drug delivery strategies is limited in these papers.

  • Blood-Brain Barrier Penetration: this compound readily crosses the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. []
  • In vivo Efficacy: this compound demonstrates promising in vivo efficacy in various animal models, including models of focal cerebral ischemia, Alzheimer's disease, emphysema, diabetic nephropathy, and cardiac hypertrophy. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.